Home > Products > Screening Compounds P63768 > 2-(furan-3-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
2-(furan-3-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline -

2-(furan-3-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Catalog Number: EVT-3972748
CAS Number:
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound represents a key intermediate in the synthesis of various tetrahydroisoquinoline derivatives. Its synthesis, as detailed in the research, leverages the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound, 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substituent at the 1-position, where the target compound features a 3-furylmethyl group while this related compound has a carboxylic acid group. []

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound demonstrates promising analgesic and anti-inflammatory properties. Studies highlight its efficacy in models of thermal and chemical irritation, as well as acute inflammatory arthritis. Notably, it exhibits greater anti-inflammatory potency compared to diclofenac sodium. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The distinction lies in the substituent at the 1-position, with this compound bearing a 4'-dimethylaminophenyl group. []

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [(±)-7]

  • Compound Description: This compound exhibits high affinity for σ2 receptors, particularly with notable subtype selectivity over σ1 receptors. It serves as a potential PET radiotracer for imaging σ2 receptor function in the central nervous system. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key structural difference lies in the substituent at the 2-position, where the target compound has a 3-furylmethyl group, while this compound features a 4-(4-methoxyphenyl)butan-2-yl group. []

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound displays sedative-anxiolytic properties at specific doses. Research has explored its acute toxicity and psychopharmacological activity. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The difference arises from the substituent at the 1-position, with this compound possessing a 2-hydroxyphenyl group instead of the 3-furylmethyl group found in the target compound. []
  • Compound Description: This series of compounds demonstrates significant activity as P-glycoprotein (P-gp) modulators. They exhibit selectivity for P-gp over other ABC transporters, including multidrug resistance-associated protein 1 (MRP1) and breast cancer resistance protein (BCRP). Studies have explored the structure-activity relationships within this series, highlighting the impact of different substituents on their P-gp interaction profiles. [, ]
  • Relevance: This series shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The difference lies in the substituent at the 2-position and the presence of an amide or ester group at the 1-position. These structural modifications contribute to their distinct biological activities. [, ]

1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This class of compounds displays anticonvulsant effects in various animal models of epilepsy. []
  • Relevance: This class of compounds encompasses 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a member, sharing the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. The variation stems from the aryl substituent at the 1-position. []

(±)-6,7-Dimethoxy-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is synthesized through the cyclization of a specific dimethylacetal under acidic conditions. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The difference lies in the presence of a 1-oxo and a 2-(3-piperidyl) substituent, while the target compound has a 2-(3-furylmethyl) group. []

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: Electrochemical oxidation of this compound results in the formation of 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts. []

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound serves as a precursor for developing novel chiral catalysts. Its crystal structure analysis reveals specific conformational features, including a half-boat conformation of the N-containing six-membered ring. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The differences lie in the substituents at positions 1, 2, and 3. While the target compound has a 2-(3-furylmethyl) group, this compound possesses a 1-phenyl, a 2-benzyl, and a 3-(methoxycarbonyl) group. []

10. 2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline * Compound Description: This compound's crystal structure reveals specific conformational features, including a half-chair conformation of the piperidine ring and a dihedral angle between the fluorene and piperidine rings. Molecular packing is influenced by C–H...O hydrogen bonds and C–H...π interactions. []* Relevance: This compound belongs to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline class, which also includes 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. They share the core tetrahydroisoquinoline ring system with 6,7-dimethoxy substitution. The key structural variations arise from the substituents at positions 2, 3, and 4. []

(+)-(R)-2-ethoxycarbonyl-1-formyl-6, 7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This aldehyde serves as a versatile precursor in the asymmetric synthesis of isoquinoline alkaloids. It has been successfully utilized in the synthesis of (S)-xylopinine and (8S,14S)-coralydine. []
  • Relevance: This aldehyde shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The differences are the 2-ethoxycarbonyl and 1-formyl substituents, compared to the 2-(3-furylmethyl) group in the target compound. []

2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a key intermediate in the synthesis of more complex tetrahydroisoquinoline derivatives and is often employed as an electrophilic halogen source in organic synthesis. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key difference is the presence of a chlorine atom at the 2-position instead of the 3-furylmethyl group. []

2-(2-Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound's crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds. Its N-containing ring adopts a flattened boat conformation. []
  • Relevance: This compound and 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline belong to the same structural family of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. They differ in the substituent at the 2-position. While the target compound has a 2-(3-furylmethyl) group, this compound possesses a 2-(2-chloroacetyl) group. []
  • Compound Description: The crystal structure of this compound reveals a half-chair conformation for the tetrahydroisoquinoline unit. The absence of classical hydrogen bonds and π–π interactions is also notable. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. They primarily differ in the substituents at positions 1 and 3. While the target compound has a 2-(3-furylmethyl) group, this compound possesses a 1-phenyl and a 3-(4-phenyl-1,3-thiazol-2-yl) group. []

1-(3,4,5-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibits potent hypotensive and bronchodilating effects. Studies suggest that its bronchodilating action may involve stimulation of adrenergic beta-receptors. Notably, it also demonstrates inhibitory effects on the activity of catechol-O-methyltransferase (COMT), an enzyme involved in catecholamine metabolism. []

1-(3,5-Dimethoxy-4-hydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, similar to its structural analog 1-(3,4,5-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, has been investigated for its potential to inhibit catechol-O-methyltransferase (COMT) activity. []

Properties

Product Name

2-(furan-3-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

IUPAC Name

2-(furan-3-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C16H19NO3/c1-18-15-7-13-3-5-17(9-12-4-6-20-11-12)10-14(13)8-16(15)19-2/h4,6-8,11H,3,5,9-10H2,1-2H3

InChI Key

FWTTVILWISJYAU-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=COC=C3)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=COC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.